

# Application Notes and Protocols: JNJ-6379 Cell-Based Assay in HepG2.117 Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JNJ-6379**

Cat. No.: **B1574635**

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## Introduction

JNJ-56136379 (also known as **JNJ-6379** or Bersacapavir) is a potent, orally bioavailable hepatitis B virus (HBV) capsid assembly modulator (CAM) that has demonstrated significant antiviral activity in preclinical and clinical studies.<sup>[1][2]</sup> This document provides detailed application notes and protocols for performing cell-based assays with **JNJ-6379** in the HepG2.117 cell line, a valuable in vitro model for studying HBV replication and screening antiviral compounds.

The HepG2.117 cell line is a stable human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.<sup>[3]</sup> Removal of doxycycline from the culture medium induces HBV pre-genomic RNA (pgRNA) transcription, leading to viral replication, capsid assembly, and DNA synthesis.<sup>[3]</sup> This inducible system provides a robust and reproducible platform for evaluating the efficacy of anti-HBV compounds like **JNJ-6379**.

**JNJ-6379** exhibits a dual mechanism of action, interfering with both the early and late stages of the HBV life cycle.<sup>[1][4]</sup> Its primary mechanism involves accelerating the kinetics of capsid assembly, which prevents the encapsidation of the viral polymerase and pgRNA, resulting in the formation of empty, non-infectious capsids.<sup>[1][5]</sup> The secondary mechanism involves the inhibition of de novo covalently closed circular DNA (cccDNA) formation, a critical step in establishing and maintaining chronic HBV infection.<sup>[1][6]</sup>

## Quantitative Data Summary

The antiviral activity of **JNJ-6379** in HepG2.117 cells and other relevant systems has been quantified in several studies. The following tables summarize the key efficacy data for **JNJ-6379** and comparator compounds.

Table 1: In Vitro Antiviral Activity of **JNJ-6379** in HepG2.117 Cells[1][7]

Compound	EC50 (nM)	EC90 (nM)
JNJ-6379	54	226
JNJ-6379 (+40% Human Serum)	205	842
BAY41-4109 (CAM-A)	69	-
JNJ-632 (CAM-N)	415	-
AT-130 (CAM-N)	1540	-

EC50: 50% effective concentration; EC90: 90% effective concentration. Values are medians.

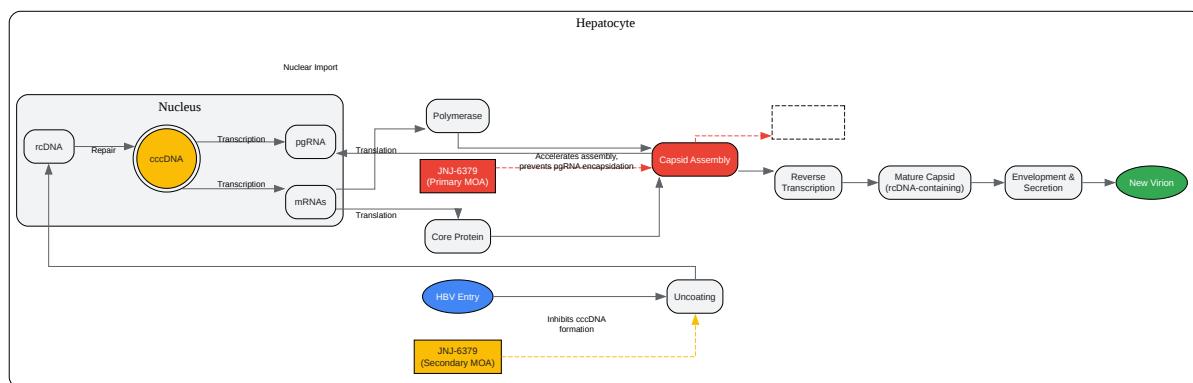
Table 2: Antiviral Activity of **JNJ-6379** in HBV-Infected Primary Human Hepatocytes (PHHs)[1][7]

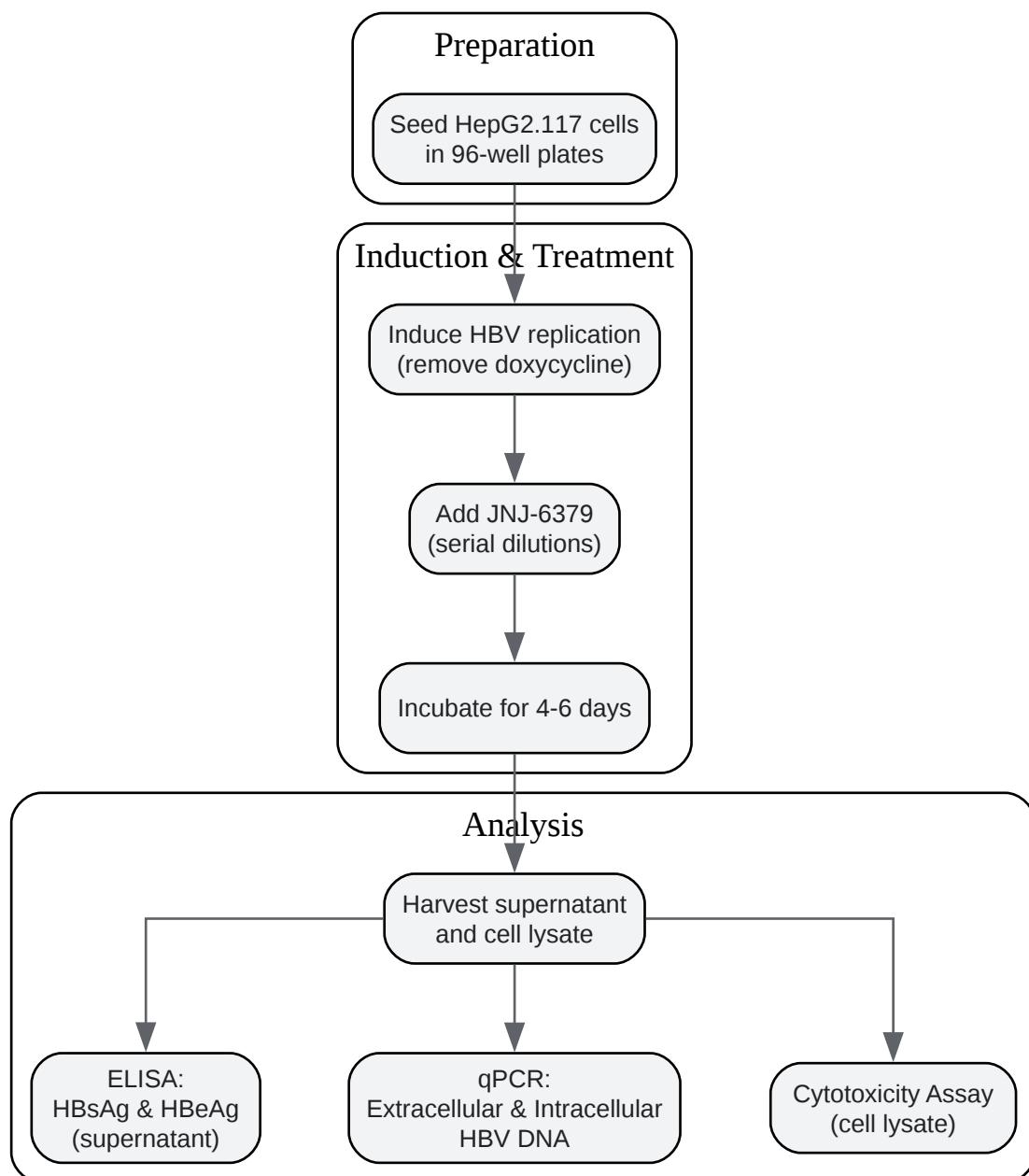
Parameter	EC50 (nM)
Extracellular HBV DNA	93
Intracellular HBV RNA	876

EC50 values are medians.

## Signaling Pathways and Mechanism of Action

**JNJ-6379**'s dual mechanism of action is a key attribute that differentiates it from other anti-HBV agents such as nucleos(t)ide analogs. The following diagram illustrates the points of intervention of **JNJ-6379** in the HBV life cycle.





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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)